molecular formula C25H23ClN2O3 B11691464 N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

Cat. No.: B11691464
M. Wt: 434.9 g/mol
InChI Key: DCUYESBMVQQRKB-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is a benzamide derivative featuring a benzoxazole core substituted with 5,6-dimethyl groups and a 4-chloro substituent on the phenyl ring. The 3-propoxybenzamide moiety confers distinct physicochemical properties, such as enhanced lipophilicity compared to shorter alkoxy chains.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C25H23ClN2O3/c1-4-10-30-19-7-5-6-17(13-19)24(29)27-18-8-9-21(26)20(14-18)25-28-22-11-15(2)16(3)12-23(22)31-25/h5-9,11-14H,4,10H2,1-3H3,(H,27,29)

InChI Key

DCUYESBMVQQRKB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=C(C(=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The subsequent steps involve the introduction of the chloro and dimethyl groups, followed by the coupling of the benzoxazole derivative with a chlorinated phenyl compound. The final step involves the reaction of the intermediate with 3-propoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoxazole derivatives.

Scientific Research Applications

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Alkoxy Chain Length

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide ()

  • Molecular Formula : C₂₄H₂₂N₂O₃
  • Molar Mass : 386.44 g/mol
  • Key Difference : Ethoxy group (vs. propoxy in the target compound).

Target Compound :

  • Propoxy Group : The longer chain increases hydrophobicity, which could enhance tissue penetration but reduce aqueous solubility.

Halogenation and Benzamide Modifications

5-Bromo-2-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide ()

  • Molecular Formula : C₂₂H₁₅BrCl₂N₂O₂
  • Molar Mass : 490.18 g/mol
  • Key Differences : Bromo and chloro substituents on the benzamide ring.
  • Implications: Halogenation often improves binding affinity to hydrophobic enzyme pockets. The dual halogenation in this analog may enhance target engagement compared to the mono-chloro target compound .

Heterocycle Replacement: Benzoxazole vs. Benzothiazole

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-propoxybenzamide ()

  • Molecular Formula : C₂₄H₂₂N₂O₂S
  • Molar Mass : 402.51 g/mol
  • Key Difference : Benzothiazole (sulfur atom) replaces benzoxazole (oxygen atom).
  • Implications: Sulfur’s larger atomic radius and polarizability may alter π-π stacking interactions or metabolic stability.

Urea vs. Benzamide Scaffolds

CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea) ()

  • Key Differences : Urea linker instead of benzamide; trifluoromethyl substituent.
  • Implications : Urea derivatives like CTPPU exhibit anticancer activity in NSCLC cells. The benzamide scaffold in the target compound may offer superior metabolic stability due to reduced susceptibility to hydrolysis compared to ureas .

Trifluoromethyl Substitution

N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide ()

  • Molecular Formula: C₉H₇ClF₃NO
  • Molar Mass : 237.61 g/mol
  • Key Differences : Acetamide group and trifluoromethyl substituent.
  • However, the acetamide moiety may reduce steric bulk compared to benzamide derivatives .

Research Implications and Gaps

  • Biological Activity: While phenylurea analogs () demonstrate anticancer effects, the target compound’s benzoxazole-benzamide scaffold may offer novel mechanisms of action.
  • Computational Modeling : Tools like SHELX () and ORTEP-3 () could refine crystallographic data to correlate substituent effects with conformational stability.

Biological Activity

N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzoxazole moiety known for various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C23H19ClN2O3
  • Molecular Weight : 406.86 g/mol
  • CAS Number : Not specified in the search results.

Structural Features

The compound features:

  • A benzoxazole ring , which is often associated with antimicrobial and anticancer properties.
  • A chlorophenyl group , which can enhance lipophilicity and biological activity.
  • A propoxybenzamide side chain , which may contribute to its pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that compounds with benzoxazole derivatives exhibit significant anticancer properties. Research has shown that this compound may inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, preventing them from progressing through mitosis.
  • Apoptosis Induction : It promotes programmed cell death in tumor cells, a critical mechanism for eliminating cancerous cells.
  • Inhibition of Metastasis : Some studies suggest that it may inhibit the migration and invasion of cancer cells, reducing metastasis.

The exact mechanism by which this compound exerts its effects is still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that promote cancer growth.
  • Interaction with DNA : Preliminary studies suggest it might bind to DNA or interfere with DNA repair mechanisms.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Comparative Analysis

Activity TypeCompoundObserved Effects
AnticancerN-[4-chloro-3-(5,6-dimethyl...Induces apoptosis and cell cycle arrest
AntimicrobialN-[4-chloro-3-(5,6-dimethyl...Inhibits growth of certain bacterial strains

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains, indicating promising antibacterial activity.

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